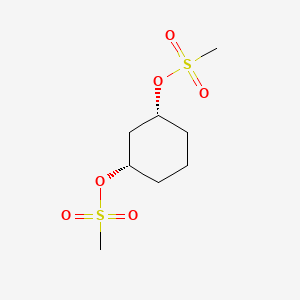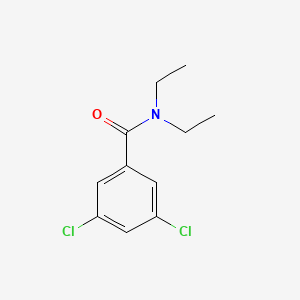
3,5-dichloro-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring and two ethyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-dichloro-N,N-diethylbenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified through recrystallization or distillation techniques to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy derivatives if methoxide is used.
Reduction: N,N-diethyl-3,5-dichloroaniline.
Applications De Recherche Scientifique
3,5-dichloro-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The chlorine atoms and ethyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-dichloro-N,N-dimethylbenzamide
- 3,5-dichloro-N-ethylbenzamide
- 3,5-dichloro-N,N-diisopropylbenzamide
Uniqueness
3,5-dichloro-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of ethyl groups, which confer distinct chemical and biological properties. Compared to its dimethyl and diisopropyl analogs, the diethyl derivative may exhibit different solubility, reactivity, and biological activity profiles .
Propriétés
Numéro CAS |
35515-07-2 |
|---|---|
Formule moléculaire |
C11H13Cl2NO |
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
3,5-dichloro-N,N-diethylbenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KCDUJJCDIYZRTG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



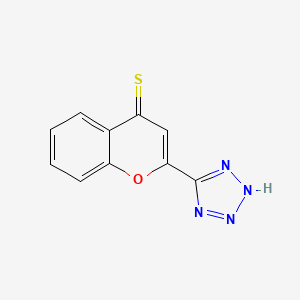
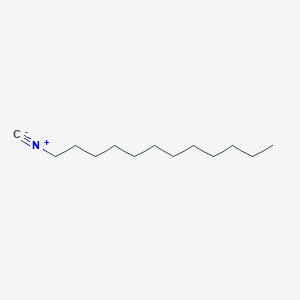
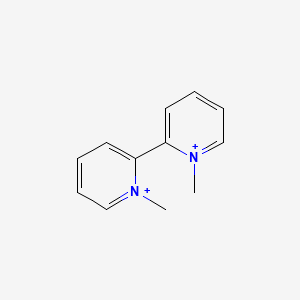
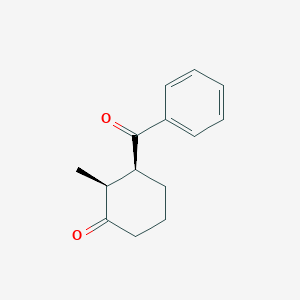

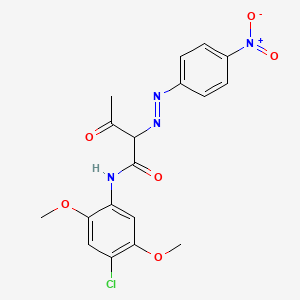
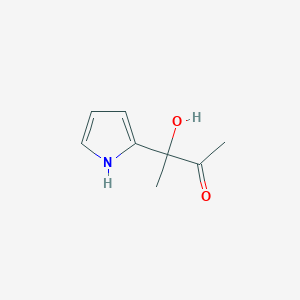
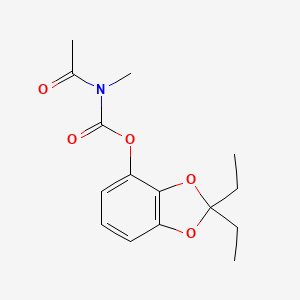

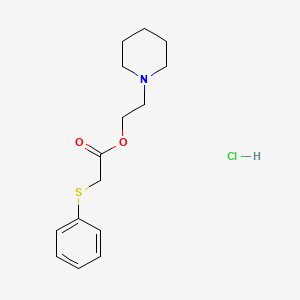
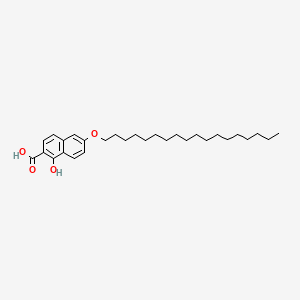
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
